molecular formula C12H16BClFNO2 B572097 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1269232-96-3

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B572097
CAS No.: 1269232-96-3
M. Wt: 271.523
InChI Key: WFFDTMNHOINATE-UHFFFAOYSA-N
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Description

The compound is also known as tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate . It has a molecular weight of 371.64 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C17H24BClFNO4/c1-15(2,3)23-14(22)21-12-9-10(19)8-11(13(12)20)18-24-16(4,5)17(6,7)25-18/h8-9H,1-7H3,(H,21,22) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Crystal Structure

  • Organic Synthesis : Compounds similar to 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have been synthesized and characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction. These compounds are valuable in organic chemistry for their potential as intermediates in the synthesis of more complex molecules. Density Functional Theory (DFT) calculations further aid in understanding their molecular structures and vibrational properties, offering insights into their conformation and electronic properties (Wu et al., 2021).

  • Crystal Structure and DFT Study : The structure of boric acid ester intermediates with benzene rings, which share structural similarities with the compound , was confirmed through spectroscopic methods and X-ray diffraction. DFT calculations were used to compare and validate the experimental data, revealing the compounds' conformational stability and electronic features (Huang et al., 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

  • Development of Fluorescence Probes : A series of boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide (H2O2), a compound related to the one was used in designing probes that exhibit an "Off–On" fluorescence response towards H2O2. This application is critical in biological and chemical sensing, highlighting the compound's utility in creating sensitive and selective sensors for reactive oxygen species (Lampard et al., 2018).

Electrocatalytic and Electrochromic Applications

  • Anion Acceptors in Fluoride Shuttle Batteries : Boron-based anion acceptors, structurally related to the compound, have been explored for their role in dissociating MF salt in organic liquid electrolyte-based fluoride shuttle batteries. These compounds enhance fluoride ion conductivity and solubility, demonstrating their potential in improving the performance of energy storage devices (Kucuk & Abe, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Properties

IUPAC Name

5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFDTMNHOINATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725899
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269232-96-3
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269232-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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